![molecular formula C17H23F2NO2S2 B2883623 N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide CAS No. 1365623-17-1](/img/structure/B2883623.png)
N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide, commonly known as DFP-10825, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a critical role in the development and progression of various cancers.
Mechanism of Action
The mechanism of action of DFP-10825 involves the inhibition of the protein-protein interaction between c-Myc and Max. The c-Myc protein is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. The interaction between c-Myc and Max is critical for the development and progression of various cancers. DFP-10825 binds to the Max protein, preventing it from interacting with c-Myc and disrupting the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have shown that DFP-10825 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that DFP-10825 inhibits tumor growth and prolongs survival in mouse models of cancer. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of c-Myc in cancer development and progression. Additionally, DFP-10825 has been shown to be well-tolerated in preclinical studies, indicating that it may have a favorable safety profile for clinical development. However, DFP-10825 has some limitations for lab experiments. The compound is complex and requires a multi-step synthesis process, which may limit its availability for some researchers. Additionally, DFP-10825 has not yet been evaluated in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of DFP-10825. One potential direction is to evaluate the safety and efficacy of DFP-10825 in clinical trials. Another potential direction is to explore the use of DFP-10825 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of DFP-10825 and its effects on downstream signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for DFP-10825 may increase its availability for scientific research.
Synthesis Methods
DFP-10825 is a complex molecule that requires a multi-step synthesis process. The synthesis of DFP-10825 involves the reaction of 3-(difluoromethoxy)benzyl bromide with 3-mercaptopropionic acid to form the intermediate compound 1. The intermediate compound 1 is then reacted with 1,5-dibromopentane to form the intermediate compound 2. Finally, the intermediate compound 2 is reacted with N,N-diisopropylethylamine and pentanoyl chloride to form the final product DFP-10825.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by disrupting the interaction between c-Myc and Max, which is critical for the survival and proliferation of cancer cells. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NO2S2/c1-12(13-5-4-6-14(11-13)22-17(18)19)20-16(21)8-3-2-7-15-9-10-23-24-15/h4-6,11-12,15,17H,2-3,7-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELWSKIRXQJQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)NC(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)
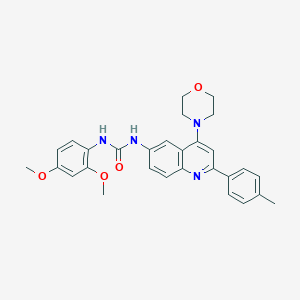
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
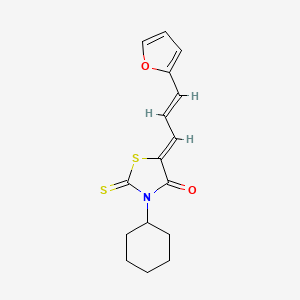
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
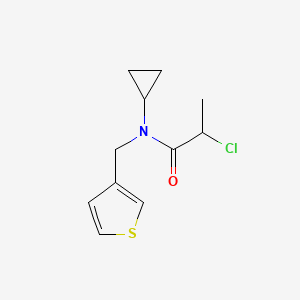
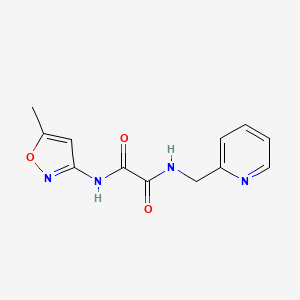
![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)

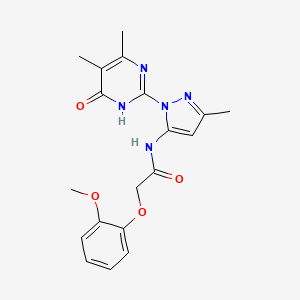
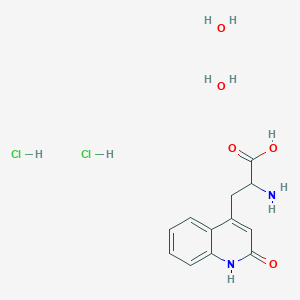
![N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883562.png)